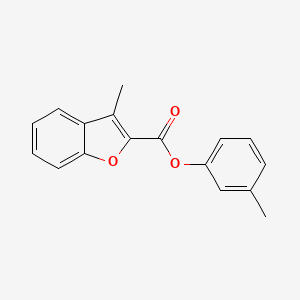![molecular formula C14H22ClNO2 B4892061 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as carvedilol, which is a beta-blocker medication used to treat heart failure and hypertension. However,
Mecanismo De Acción
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol acts as a beta-blocker by blocking the beta-adrenergic receptors in the body. This action reduces the effects of the stress hormone adrenaline, which is responsible for increasing heart rate and blood pressure. By blocking these receptors, 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol can reduce heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension.
Biochemical and Physiological Effects:
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol has several biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. It can also reduce the release of renin from the kidneys, which is responsible for increasing blood pressure. Additionally, 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol can reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol in lab experiments is its specificity for the beta-adrenergic receptor signaling pathway. This specificity allows researchers to study the effects of this pathway on various physiological processes. However, one of the limitations of using 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol is its potential off-target effects. These effects can be minimized by using appropriate controls and experimental design.
Direcciones Futuras
There are several future directions for the use of 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol in scientific research. One of the most significant is its potential use in the treatment of heart failure and hypertension. Additionally, 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol can be used to study the effects of the beta-adrenergic receptor signaling pathway on other physiological processes, such as glucose metabolism and immune function. Furthermore, the use of 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol in combination with other drugs may provide new therapeutic options for various diseases.
Conclusion:
In conclusion, 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol is a chemical compound that has significant potential applications in scientific research. Its specificity for the beta-adrenergic receptor signaling pathway makes it a valuable tool for studying various physiological processes. The biochemical and physiological effects of 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol make it a potential therapeutic option for heart failure and hypertension. However, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol can be synthesized using several methods. One of the most common methods is the reaction of 4-(4-chloro-3,5-dimethylphenoxy)butylamine with ethylene oxide. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, and under controlled conditions of temperature and pressure.
Aplicaciones Científicas De Investigación
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol has been extensively studied for its potential applications in scientific research. One of the most significant applications is its use as a tool to study the beta-adrenergic receptor signaling pathway. This pathway plays a crucial role in the regulation of heart function, blood pressure, and other physiological processes.
Propiedades
IUPAC Name |
2-[4-(4-chloro-3,5-dimethylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-11-9-13(10-12(2)14(11)15)18-8-4-3-5-16-6-7-17/h9-10,16-17H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCTUUGFUYRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)

![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)